![molecular formula C18H22N2O B2973378 N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide CAS No. 1958187-78-4](/img/structure/B2973378.png)
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA, which regulates neuronal excitability in the central nervous system. CPP-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression.
作用機序
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide works by inhibiting the enzyme GABA-AT, which results in increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability and plays a crucial role in the pathophysiology of various neurological and psychiatric disorders. By increasing GABA levels, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide enhances the inhibitory tone of the brain, which can reduce seizure activity, anxiety, and depression, and prevent drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to increase brain levels of GABA in animal models and humans. In animal models of epilepsy, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce seizure activity and improve cognitive function. In addiction models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety and depression models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce anxiety-like and depressive-like behaviors.
実験室実験の利点と制限
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has some limitations in lab experiments. It has a short half-life, which requires frequent dosing, and it can cause toxicity at high doses.
将来の方向性
For N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide research include exploring its potential in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, and developing new formulations that can improve its pharmacokinetic properties.
合成法
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide can be synthesized through a multi-step process starting from 3-cyclobutylbenzoyl chloride and cyclohexylamine. The synthesis involves the formation of an amide bond between the two compounds, followed by the addition of cyanide to the cyclohexyl group, and finally, the removal of the protecting group from the cyclobutyl group.
科学的研究の応用
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been extensively studied in preclinical and clinical trials for its therapeutic potential in various neurological and psychiatric disorders. In animal models of epilepsy, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to increase brain levels of GABA, reduce seizure activity, and improve cognitive function. In addiction models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety and depression models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce anxiety-like and depressive-like behaviors.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-3-cyclobutylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-13-18(10-2-1-3-11-18)20-17(21)16-9-5-8-15(12-16)14-6-4-7-14/h5,8-9,12,14H,1-4,6-7,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBYQDZZRCMYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。